6-mercaptopyridin-2-ol

描述

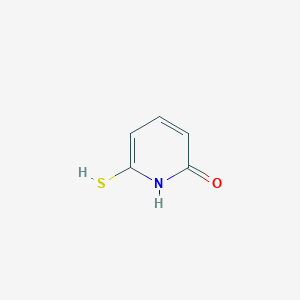

Structure

2D Structure

属性

IUPAC Name |

6-sulfanyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-4-2-1-3-5(8)6-4/h1-3H,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNOKCSWORMVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Mercaptopyridin 2 Ol

Established Synthetic Routes

The primary established method for the synthesis of 6-mercaptopyridin-2-ol involves the use of halogenated pyridinols as starting materials. This approach leverages the reactivity of the carbon-halogen bond towards nucleophilic attack by a sulfur-containing reagent.

Synthesis via Halogenated Pyridinols

A common precursor for the synthesis of this compound is a 6-halogenated-2-hydroxypyridine, such as 6-chloropyridin-2-ol (B99635). The chloro group at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution.

The reaction of 6-chloropyridin-2-ol with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) is a direct method to introduce the thiol group. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydrosulfide ion displaces the chloride ion on the pyridine ring. The general reaction is as follows:

Reaction Scheme:

HS-C₅H₃N-OH + 2 KOH → K⁺⁻S-C₅H₃N-O⁻K⁺ + 2 H₂O

Coordination Chemistry of 6 Mercaptopyridin 2 Ol As a Ligand

Ligand Design Principles and Coordination Modes

6-Mercaptopyridin-2-ol (H₂PySO) is a versatile ligand in coordination chemistry, notable for its ability to form stable complexes with various metal ions. Its utility stems from its specific structural and electronic properties.

This compound acts as a tridentate ligand, meaning it can bind to a metal center through three different atoms. acs.org These donor atoms are sulfur (S), nitrogen (N), and oxygen (O), which provides a stable chelate environment for the metal ion. acs.orgacs.org This S,N,O-tridentate nature allows the ligand to bridge multiple metal centers, facilitating the formation of polynuclear complexes. acs.org The arrangement of these donor atoms allows for a flexible coordination behavior, adapting to the geometric preferences of different metal ions.

In the formation of metal complexes, this compound typically undergoes double deprotonation to form the dianionic ligand, (PySO)²⁻. acs.org This process involves the loss of protons from the thiol (-SH) and hydroxyl (-OH) groups, enhancing the ligand's ability to coordinate with metal cations. The resulting doubly deprotonated form acts as a six-electron donor, which is crucial for the assembly of tetranuclear structures. acs.org The in situ generation of the salt K₂PySO is a common synthetic route to facilitate its reaction with metal precursors. acs.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound often leads to the formation of intricate polynuclear architectures. The structural characterization of these complexes provides valuable insights into their bonding and potential applications.

A significant feature of the coordination chemistry of this compound is its ability to direct the assembly of tetranuclear metal complexes. acs.org In these structures, two doubly deprotonated (PySO)²⁻ ligands support a chain of four metal atoms. acs.orgacs.org Each ligand bridges two metal atoms through its pyridinic nitrogen and oxygen atoms and connects to the other two metals via the sulfur atom in a bridging fashion. acs.org

Tetranuclear rhodium complexes with this compound have been synthesized and structurally characterized. acs.org The reaction of the in situ generated K₂PySO with rhodium precursors such as [Rh(μ-Cl)(diolefin)]₂ yields complexes of the general formula [Rh₄(μ-PySO)₂(diolefin)₄]. acs.org X-ray diffraction studies of [Rh₄(μ-PySO)₂(cod)₄] (where cod = 1,5-cyclooctadiene) revealed a molecular framework with four rhodium atoms in a zigzag arrangement, held together by two S,N,O-tridentate (PySO)²⁻ ligands. acs.org These diolefin complexes are redox-active and can undergo further reactions, such as carbonylation, to yield other rhodium carbonyl complexes like [Rh₄(μ-PySO)₂(CO)₈]. acs.org

Table 1: Selected Rhodium Complexes with this compound

| Complex | Formula | Ancillary Ligands | Key Structural Feature |

| 1 | [Rh₄(μ-PySO)₂(cod)₄] | 1,5-cyclooctadiene (B75094) (cod) | Tetranuclear zigzag chain of Rh atoms. acs.org |

| 2 | [Rh₄(μ-PySO)₂(tfbb)₄] | Tetrafluorobenzobarralene (tfbb) | Tetranuclear structure. acs.org |

| 4 | [Rh₄(μ-PySO)₂(CO)₈] | Carbonyl (CO) | Product of carbonylation of diolefin complexes. acs.org |

| 5 | [Rh₄(μ-PySO)₂(cod)₂(CO)₄] | cod, CO | Mixed-ligand complex. acs.org |

| 6 | [Rh₄(μ-PySO)₂(CO)₄(PPh₃)₄] | CO, Triphenylphosphine (B44618) (PPh₃) | Product of reaction with triphenylphosphine. acs.org |

Similar to rhodium, iridium also forms tetranuclear complexes with this compound. The synthesis of [Ir₄(μ-PySO)₂(cod)₄] is achieved by reacting K₂PySO with the iridium precursor [Ir(μ-Cl)(cod)]₂. acs.org These iridium complexes are isostructural with their rhodium analogs, featuring a tetranuclear core supported by two (PySO)²⁻ ligands. acs.org The iridium complexes also exhibit redox activity, undergoing two one-electron oxidations. acs.orgacs.org

Table 2: Selected Iridium Complex with this compound

| Complex | Formula | Ancillary Ligands | Key Structural Feature |

| 3 | [Ir₄(μ-PySO)₂(cod)₄] | 1,5-cyclooctadiene (cod) | Tetranuclear structure, isostructural to the rhodium analogue. acs.org |

Tetranuclear Transition Metal Complexes

Mixed-Metal and Mixed-Ligand Complexes

The dianionic form of this compound, (PySO)²⁻, serves as a structural scaffold for the synthesis of tetranuclear rhodium and iridium complexes. acs.orgnih.gov Reaction of the in situ generated K₂(PySO) salt with rhodium and iridium diolefin precursors, such as [M(μ-Cl)(diolefin)]₂, yields tetranuclear complexes with the general formula [M₄(μ-PySO)₂(diolefin)₄]. acs.org In these structures, two (PySO)²⁻ ligands bridge four metal centers. acs.orgnih.gov

A variety of mixed-ligand complexes have been synthesized from these parent tetranuclear compounds. For instance, the diolefin ligands can be substituted by other neutral ligands like carbon monoxide (CO) or triphenylphosphine (PPh₃). The carbonylation of the rhodium diolefin complexes leads to the formation of [Rh₄(μ-PySO)₂(CO)₈]. acs.orgnih.gov This reaction can be partially reversible, allowing for the isolation of the mixed-ligand complex [Rh₄(μ-PySO)₂(cod)₂(CO)₄] where 'cod' stands for 1,5-cyclooctadiene. acs.orgnih.gov Further reaction of the fully carbonylated complex with triphenylphosphine results in the substitution of four CO ligands to yield [Rh₄(μ-PySO)₂(CO)₄(PPh₃)₄]. acs.orgnih.gov

These complexes are notable for their specific isomeric forms, indicating a high degree of stereochemical control exerted by the bridging this compound ligands. acs.orgnih.gov The formation of these robust tetranuclear frameworks highlights the utility of this compound in constructing complex, multimetallic architectures with tailored ligand spheres. acs.org

| Compound ID | Formula | Metal (M) | Diolefin | Other Ligands | Reference |

| 1 | [Rh₄(μ-PySO)₂(cod)₄] | Rh | 1,5-cyclooctadiene (cod) | - | acs.orgnih.gov |

| 2 | [Rh₄(μ-PySO)₂(tfbb)₄] | Rh | tetrafluorobenzobarralene (tfbb) | - | acs.orgnih.gov |

| 3 | [Ir₄(μ-PySO)₂(cod)₄] | Ir | 1,5-cyclooctadiene (cod) | - | acs.orgnih.gov |

| 4 | [Rh₄(μ-PySO)₂(CO)₈] | Rh | - | Carbonyl (CO) | acs.orgnih.gov |

| 5 | [Rh₄(μ-PySO)₂(cod)₂(CO)₄] | Rh | 1,5-cyclooctadiene (cod) | Carbonyl (CO) | acs.orgnih.gov |

| 6 | [Rh₄(μ-PySO)₂(CO)₄(PPh₃)₄] | Rh | - | Carbonyl (CO), Triphenylphosphine (PPh₃) | acs.orgnih.gov |

X-ray Diffraction Studies of Complex Structures

The study reveals a tetranuclear structure held together by two tridentate (PySO)²⁻ ligands. acs.orgnih.gov These ligands exhibit a distinctive 1κO, 2κN, 3:4κ²S coordination mode, meaning one ligand coordinates to the first metal center via the oxygen atom, to the second via the nitrogen atom, and bridges the third and fourth metal centers through the sulfur atom. acs.orgnih.gov This complex coordination stabilizes the Rh₄ core, arranging the metal atoms in a butterfly-like geometry. acs.org

The X-ray diffraction analysis of [Rh₄(μ-PySO)₂(cod)₄] provides precise measurements of the distances between the rhodium atoms. The Rh-Rh distances within the tetranuclear core are crucial for understanding the nature of metal-metal interactions. In this complex, the four rhodium atoms are arranged in a "butterfly" or "hinged" conformation. acs.org

The distances indicate both bonding and non-bonding interactions. The "hinge" or "backbone" Rh-Rh distance is significantly longer than the "wingtip" Rh-Rh distances, which are bridged by the sulfur atoms of the ligands. The specific separations are detailed in the table below. acs.org

| Metal-Metal Bond | Distance (Å) | Description | Reference |

| Rh1-Rh2 | 3.414(1) | Hinge/Backbone distance | acs.org |

| Rh1-Rh3 | 3.125(1) | Wing-Hinge distance | acs.org |

| Rh2-Rh4 | 3.126(1) | Wing-Hinge distance | acs.org |

| Rh3-Rh4 | 2.895(1) | Wingtip distance (S-bridged) | acs.org |

The coordination geometry around each of the four rhodium centers in [Rh₄(μ-PySO)₂(cod)₄] is defined by the attached ligands. Each rhodium atom is coordinated to a bidentate 1,5-cyclooctadiene (cod) ligand. acs.orgnih.gov The remaining coordination sites are occupied by the donor atoms of the two bridging this compound ligands. acs.org

The two "hinge" rhodium atoms (Rh1 and Rh2) are each coordinated to one oxygen and one nitrogen atom from the two different PySO ligands, in addition to the cod ligand. The two "wingtip" rhodium atoms (Rh3 and Rh4) are each coordinated to two sulfur atoms from the two PySO ligands, along with their respective cod ligand. acs.org This results in each rhodium atom having a distorted square-planar coordination environment, which is typical for Rh(I) complexes with diolefin ligands. acs.org The arrangement of the ligands and the resulting geometry are a direct consequence of the directing effect of the flexible, tridentate this compound ligand. acs.orgnih.gov

Spectroscopic Characterization of Complexes

A suite of spectroscopic techniques has been employed to characterize the complexes of this compound, providing data that complements the structural information obtained from X-ray diffraction and confirms the integrity of the complexes in solution.

Mass spectrometry serves as a key tool for confirming the molecular weight and composition of the synthesized tetranuclear complexes. For the rhodium complex [Rh₄(μ-PySO)₂(cod)₄] (1 ), high-resolution mass spectrometry (HRMS) using a Fast Atom Bombardment (FAB+) source provides definitive evidence for the tetranuclear formulation. acs.org The observed isotopic pattern in the mass spectrum is consistent with the presence of four rhodium atoms, confirming the molecular formula C₄₂H₄₈N₂O₂Rh₄S₂. acs.org This technique is crucial for verifying that the solid-state structure determined by X-ray diffraction is maintained as the primary species in the gas phase under the experimental conditions.

Infrared (IR) spectroscopy offers valuable information about the functional groups present in the complexes, particularly the vibrational frequencies of the carbonyl ligands in the carbonylated species. In the complex [Rh₄(μ-PySO)₂(CO)₈] (4 ), the IR spectrum shows characteristic strong absorption bands in the terminal carbonyl stretching region (ν(CO)). acs.org These bands are indicative of terminal CO ligands and the electronic environment of the rhodium centers. For the mixed-ligand phosphine (B1218219) complex [Rh₄(μ-PySO)₂(CO)₄(PPh₃)₄] (6 ), a shift in the ν(CO) frequencies is observed, reflecting the change in the electronic properties of the metal centers upon substitution of CO with the more electron-donating triphenylphosphine ligands. acs.org

Selected IR Data for Carbonyl Complexes

| Compound | ν(CO) (cm⁻¹) in CH₂Cl₂ | Reference |

|---|---|---|

| [Rh₄(μ-PySO)₂(CO)₈] (4 ) | 2079 (s), 2056 (vs), 2008 (s), 1989 (m) | acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and symmetry of these diamagnetic complexes in solution. ¹H and ¹³C NMR spectra for complexes like [Rh₄(μ-PySO)₂(cod)₄] (1 ) and the mixed-ligand carbonyl complex [Rh₄(μ-PySO)₂(cod)₂(CO)₄] (5 ) confirm the presence of the organic ligands and provide insights into the symmetry of the molecule in solution. acs.org For instance, the ¹H NMR spectrum of complex 5 shows distinct signals for the cod and pyridonate protons, and their integrations are consistent with the proposed formula. The observation of a single set of resonances for the two (PySO)²⁻ ligands and the respective pairs of cod or CO/PPh₃ ligands suggests that the C₂ symmetry observed in the solid state for related structures is likely maintained in solution. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Redox-Active Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital spectroscopic technique for the characterization of metal complexes containing redox-active species, such as those formed after one-electron oxidation. nih.govnih.gov This method is exclusively sensitive to species with unpaired electrons, making it an ideal tool for studying the electronic structure of radical species and paramagnetic metal centers generated through redox processes. nih.gov

In the context of this compound complexes, following a one-electron oxidation event, the resulting species (either a metal-centered or ligand-centered radical) would be EPR-active. The resulting EPR spectrum provides critical information through its principal parameters: the g-tensor and the hyperfine coupling constants.

g-Values : The g-tensor is analogous to the chemical shift in NMR and is indicative of the electronic environment of the unpaired electron. The anisotropy of the g-tensor (gx, gy, gz) can help determine the geometry of the complex and the nature of the orbital containing the unpaired electron. rsc.org For instance, the EPR spectra of certain copper(II) complexes can display unusual lineshapes atypical of simple tetragonal or tetrahedral distortions, requiring detailed computer simulations to determine the g and hyperfine matrices. rsc.org

Hyperfine Coupling : The interaction of the unpaired electron with the magnetic nuclei of the metal center (e.g., 63Cu, 65Cu) and the ligand atoms (e.g., 14N, 1H) leads to hyperfine splitting. This splitting pattern reveals how the unpaired electron is delocalized across the molecule. Significant delocalization onto the this compound ligand would result in observable hyperfine coupling to the nitrogen and hydrogen nuclei of the pyridine (B92270) ring.

For a redox-active complex of this compound, EPR spectroscopy could definitively determine whether an oxidation process is metal-based or ligand-based. A ligand-centered radical would produce a distinctly different spectrum, particularly in its g-values and hyperfine structure, compared to an oxidation state change at the metal center. nih.gov Furthermore, in polynuclear systems, EPR can reveal magnetic interactions, such as dipole-dipole coupling or antiferromagnetic exchange, between paramagnetic centers. rsc.org

Reactivity and Chemical Behavior of this compound Complexes

Electrochemical Properties and Redox Activity

The electrochemical behavior of metal complexes featuring this compound is fundamentally influenced by the redox-active nature of the ligand itself, in addition to the accessibility of different oxidation states for the coordinated metal ion. mdpi.com Cyclic voltammetry is the primary technique used to probe these properties, revealing the potentials at which electron transfer processes occur and the stability of the resulting oxidized or reduced species. mdpi.com

Complexes with redox-active ligands often exhibit multiple, sequential electron transfer events. frontiersin.orgnih.gov For complexes of this compound, one can anticipate ligand-based oxidations, which are characteristic of electron-rich thiolato and pyridinol moieties. The nature of the metal center modulates these potentials; coordination to an electron-withdrawing metal center makes the ligand more difficult to oxidize (shifts oxidation potential to more positive values), while coordination to an electron-donating metal has the opposite effect.

The reversibility of the redox waves in a cyclic voltammogram indicates the chemical stability of the generated species. For many related mercaptopyridine complexes, oxidation peaks can be irreversible, suggesting a high reactivity of the electrogenerated cation radical, which may lead to subsequent chemical reactions like dimerization or polymerization. academie-sciences.frresearchgate.net

The first step in the oxidative chemistry of many this compound complexes is a one-electron oxidation. This process can be either metal-centered or ligand-centered, depending on which component has the lower oxidation potential. frontiersin.org

M(L)n → [M(L)n]•+ + e-

Given the electron-rich nature of the deprotonated this compound ligand (a pyridinethiolate), ligand-centered oxidation is a highly probable outcome, generating a ligand radical cation. nih.gov For instance, studies on zinc complexes with other redox-active pyridyl-containing ligands show two distinct, ligand-based one-electron oxidation processes. frontiersin.orgnih.gov The resulting radical species is often delocalized over the π-system of the ligand. This initial oxidation changes the electronic and geometric structure of the ligand, which in turn affects the properties of the entire complex. frontiersin.orgnih.gov

The potential for this one-electron oxidation is a key parameter. For example, an iron(II) complex with 2-mercaptopyridine (B119420) ligands exhibits a redox potential (E1/2) of +0.23 V (vs. Ag/AgCl), which demonstrates the accessibility of the Fe(III) state. rsc.org The specific potential for a this compound complex would similarly depend on the metal, its coordination geometry, and the solvent system.

Following an initial one-electron oxidation in a complex containing multiple ligands, a second oxidation can occur. When this happens in a bis-ligand complex (M(L)2), it generates an intermediate mixed-valence species where one ligand is in the original neutral state and the other is an oxidized radical cation: [L-M-L•]+. frontiersin.orgnih.gov

[M(L)2]•+ → [M(L)2]2+ + e-

These mixed-valence complexes are of significant interest because they can exhibit intervalence charge transfer (IVCT), where an electron effectively "hops" between the two ligands. The degree of electronic communication between the ligands, mediated by the metal center, determines the properties of the complex. frontiersin.org According to the Robin-Day classification, if the ligands are electronically isolated (Class I), the properties are simply a sum of the individual components. If there is weak interaction (Class II), a characteristic low-energy IVCT band may be observed in the near-IR region of the electronic absorption spectrum. Strong coupling (Class III) results in a fully delocalized system where the ligands are indistinguishable. frontiersin.orgnih.gov Spectroscopic and electrochemical data from related systems suggest that such mixed-valence species are often Class I or Class II systems, indicating minimal to weak interaction between the ligands through the metal bridge. frontiersin.orgnih.gov

Table 1: Representative Redox Potentials of Related Metal-Pyridine/Thiol Complexes

| Complex/Ligand System | Redox Process | Potential (V vs. ref.) | Reference Electrode | Notes | Source |

|---|---|---|---|---|---|

| [FeII(PySH)4]2+ (PySH = 2-mercaptopyridine) | Fe(II)/Fe(III) | +0.23 | Ag/AgCl | Reversible one-electron oxidation. | rsc.org |

| Zn(dipyvd)2 | L/L•+ (1st ox.) | -0.28 | Fc/Fc+ | Ligand-based oxidation. | frontiersin.orgnih.gov |

| [Zn(dipyvd)(dipyvd•)]+ | L/L•+ (2nd ox.) | -0.12 | Fc/Fc+ | Formation of bis(radical) species. | frontiersin.orgnih.gov |

| Ni(dipyvd)2 | L/L•+ (1st ox.) | -0.32 | Fc/Fc+ | Ligand-based oxidation. | frontiersin.orgnih.gov |

| [Ni(dipyvd)(dipyvd•)]+ | L/L•+ (2nd ox.) | -0.15 | Fc/Fc+ | Formation of bis(radical) species. | frontiersin.orgnih.gov |

Ligand Exchange and Carbonylation Reactions

Carbonylation is another important reaction, involving the insertion of carbon monoxide (CO) into a metal-carbon or metal-hydride bond. daneshyari.comrsc.org While this compound does not have a metal-carbon bond to facilitate this directly, it can act as an ancillary ligand in a complex that catalyzes carbonylation reactions, such as the carbonylation of methanol (B129727) to acetic acid. daneshyari.com The electronic properties of the this compound ligand would influence the catalytic activity of the metal center by modifying its electron density, which is crucial for key steps like the oxidative addition of methyl iodide in rhodium-catalyzed processes. daneshyari.com

Table 2: Common Reaction Types for Metal-Pyridine Complexes

| Reaction Type | Description | Example System | Source |

|---|---|---|---|

| Ligand Exchange | Replacement of one or more ligands in the coordination sphere by another ligand. | Exchange of pyridine with bipyridine in [PtMe3L2I] complexes. | rsc.org |

| Oxidative Addition | Addition of a molecule (e.g., CH3I) to the metal center, increasing its oxidation state and coordination number. | Reaction of [Rh(CO)2ClL] with CH3I to form a Rh(III) acetyl complex. | daneshyari.com |

| Carbonylation | Reaction involving the insertion of carbon monoxide (CO) into a chemical bond. | Palladium-catalyzed oxidative carbonylation of alkynes. | mdpi.com |

| Reductive Elimination | The reverse of oxidative addition, where two cisoidal ligands are eliminated from the metal center, which is reduced. | A key step in many catalytic cycles, regenerating the active catalyst. | mdpi.com |

Cooperative Action of Metal Centers in Polynuclear Systems

The this compound ligand is well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. Its distinct donor atoms (N, O, S) can coordinate to different metal ions simultaneously. In such systems, the metal centers can act cooperatively, leading to enhanced reactivity or unique catalytic properties not observed in their mononuclear counterparts. researchgate.net

This cooperative action is a principle inspired by multimetallic enzymes and is a central theme in modern coordination chemistry. researchgate.net The proximity of the metal centers, enforced by the bridging ligand scaffold, can facilitate:

Multi-electron Redox Reactions : Two metal centers can work in concert to perform a multi-electron transformation on a substrate, with each center undergoing a one-electron change.

Substrate Activation : One metal center can bind and activate a substrate, while the adjacent metal center delivers a reagent or stabilizes a transition state.

Enhanced Catalysis : In catalysis, having multiple active sites in close proximity can lead to significantly higher reaction rates and selectivities. For example, heterobimetallic complexes containing an s-block metal alongside a transition metal have shown unique abilities in cooperative catalysis. nih.gov

The this compound ligand can bridge metal ions to create di-, tri-, or even tetranuclear complexes, as seen with related pyridine carboxamide ligands that form linear tricopper(II) chains. rsc.org The electronic communication between the metal centers through the ligand's π-system is crucial for this cooperativity and can be tuned by modifying the ligand structure. researchgate.net

Advanced Research Applications and Potential Directions

Supramolecular Chemistry and Molecular Architecture

The utility of a molecule in supramolecular chemistry is dictated by its functional groups, which determine the nature of its intermolecular interactions and its coordination behavior with metal ions. For 6-mercaptopyridin-2-ol, its structure, featuring potential oxygen, nitrogen, and sulfur donor atoms, suggests a rich coordination chemistry. However, specific studies detailing its role in the following areas are not present in current literature.

Catalysis

The application of pyridine (B92270) derivatives as ligands is a cornerstone of modern catalysis, as they can be modified to tune the steric and electronic properties of a metal center.

Materials Science and Electronic Applications

The unique structural and electronic properties of this compound, particularly its ability to act as a versatile S,N,O-tridentate ligand, have opened avenues for its application in advanced materials. Its role in directing the assembly of multinuclear metal complexes is a key area of investigation, with implications for the development of novel electronic and functional materials.

The potential of this compound in the field of electronic materials is primarily linked to the electrochemical properties of its metal complexes. Research has demonstrated that tetranuclear rhodium (Rh) and iridium (Ir) complexes synthesized with this ligand are redox-active. nih.gov These complexes can undergo two distinct and reversible one-electron oxidations at potentials that are accessible by common chemical oxidants. nih.gov

This capacity for stable and reversible oxidation is a fundamental requirement for materials used in molecular electronics, where controlled switching between different electronic states is necessary. The ability to tune these properties by varying the metal center (e.g., Rh or Ir) or other coordinated ligands further enhances their potential. nih.gov The mixed-valence cationic complexes generated upon oxidation represent stable, charged species whose electronic structure is of significant interest for charge transport and storage applications. nih.gov

Table 1: Electrochemical Properties of Tetranuclear Complexes with this compound

| Complex | Metal Center | Oxidation Events | Potential Separation | Application Relevance |

|---|---|---|---|---|

| [Rh₄(μ-PySO)₂(cod)₄] | Rhodium | Two one-electron oxidations | ~0.5 V | Molecular electronics, Charge storage |

Source: Data synthesized from electrochemical studies on tetranuclear complexes. nih.gov

Supramolecular chemistry involves the assembly of molecules into larger, ordered, and functional structures. The this compound ligand (referred to as H₂PySO in its neutral form) has proven to be an effective directing agent for creating complex, functional supramolecular assemblies. nih.gov

Specifically, it facilitates the synthesis of tetranuclear metallic structures where two ligands support a core of four metal atoms. nih.gov In these assemblies, the ligand exhibits a sophisticated S,N,O-tridentate coordination, binding to multiple metal centers simultaneously. nih.gov This precise coordination directs the formation of a stable, well-defined, and redox-active tetranuclear structure. nih.gov The resulting complexes, such as [Rh₄(μ-PySO)₂(cod)₄], are not merely aggregates but functional supramolecular systems whose properties emerge from the collective interaction of their components. nih.gov The ligand acts as a scaffold, holding the metal centers in a specific arrangement that allows for unique electronic communication and reactivity, as evidenced by the delocalization of charge in their oxidized forms. nih.gov

Theoretical and Computational Chemistry Contributions

Theoretical and computational chemistry provides indispensable tools for understanding the behavior of molecules at an electronic level. For compounds like this compound and its derivatives, these methods offer deep insights into electronic structure, bonding, and reactivity that are often inaccessible through experimental means alone.

Computational methods have been crucial in elucidating the electronic structure of the complex metal cations derived from this compound. Following the chemical or electrochemical oxidation of the tetranuclear rhodium and iridium complexes, computational analysis helps to understand the nature of the resulting mixed-valence state. nih.gov

For the oxidized, 63-electron cationic complexes, simulation of the electron paramagnetic resonance (EPR) spectra was performed. nih.gov The results of these simulations strongly indicate that the unpaired electron is not distributed evenly across all four metal centers. Instead, it is delocalized over only two of the metal atoms within the tetranuclear core. nih.gov This finding provides a detailed picture of the electronic distribution in the molecule's frontier orbitals and is critical for understanding the complex's magnetic and electronic properties. Such analyses are vital for designing materials with specific, predictable electronic behaviors.

While specific studies modeling the reaction mechanisms of this compound are not widely documented, the contributions of computational chemistry to this area can be understood by examining work on analogous pyridine-based thiol compounds. Density Functional Theory (DFT) is a powerful tool used to investigate molecular geometries, adsorption processes, and reaction pathways. nih.gov

For related molecules like 2-mercaptopyridine (B119420), DFT calculations have been employed to study their tautomeric equilibrium between thiol and thione forms, which is fundamental to their reactivity. acs.org Computational models can predict which tautomer is more stable in different environments (gas phase vs. solvent) and calculate the energy barrier for their interconversion. acs.org Furthermore, methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze the noncovalent interactions between a molecule and a substrate, breaking down the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. nih.gov These computational approaches are essential for predicting how a molecule like this compound might interact with metal surfaces, nanocages, or other molecules, thereby modeling the initial steps of many chemical reactions and material-formation processes. nih.gov

常见问题

Basic Research Questions

Q. What are the optimal synthesis methods for 6-mercaptopyridin-2-ol, and how can its purity and stability be ensured during preparation?

- Methodological Answer : The ligand is synthesized by reacting 6-chloropyridin-2-ol with a moderate excess of NaSH in refluxing dimethylformamide (DMF). The product is isolated as a hygroscopic pale-yellow solid. Purity is confirmed via high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) in DMSO-d₆. Due to its hygroscopic nature, storage under inert conditions (e.g., nitrogen atmosphere) and immediate use in subsequent reactions are recommended to prevent decomposition .

Q. How is the tautomeric equilibrium of this compound characterized, and what implications does this have for its coordination chemistry?

- Methodological Answer : The ligand exists predominantly as the 6-mercapto-2(1H)-pyridone tautomer in DMSO-d₆ at room temperature, as evidenced by distinct ¹H NMR resonances and IR absorptions (1650–1530 cm⁻¹). This tautomerization directs its coordination mode, favoring O,S-bridging in tetranuclear metal complexes. Solid-state IR and solution NMR are critical for identifying tautomeric forms, which influence reactivity and binding selectivity .

Q. What spectroscopic techniques are essential for characterizing this compound and its metal complexes?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms ligand deprotonation.

- IR Spectroscopy : Identifies tautomeric forms via C=O/C=S stretching vibrations.

- FAB+ Mass Spectrometry : Validates tetranuclear complex stoichiometry (e.g., [Rh₄(µ-PySO)₂(cod)₄]⁺ at m/z 1094) .

- Cyclic Voltammetry : Measures redox potentials (e.g., E₀ vs. SCE) to assess electrochemical stability .

Advanced Research Questions

Q. What strategies enable the design of tetranuclear Rh/Ir complexes using this compound, and how do their structural motifs compare to those of related ligands (e.g., PyS₂)?

- Methodological Answer : The ligand is doubly deprotonated with KOH to form K₂PySO, which reacts with [M(µ-Cl)(cod)]₂ (M = Rh, Ir) to yield tetranuclear complexes. Structural analysis reveals µ₄-O,S bridging modes, contrasting with the µ₄-S,S coordination of PyS₂ ligands. X-ray crystallography and DFT calculations are recommended to elucidate geometry and electronic effects. These complexes exhibit enhanced redox activity, making them suitable for electrocatalytic applications .

Q. How do the electrochemical properties of this compound-derived tetranuclear complexes inform their use in electrocatalysis?

- Methodological Answer : Cyclic voltammetry in 0.1 M TBAH/CH₂Cl₂ reveals quasi-reversible redox processes. For example, [Rh₄(µ-PySO)₂(cod)₄] shows E₀ = −0.72 V (ΔEp = 90 mV), indicating stable electron transfer. Comparative studies with PyS₂-based complexes highlight ligand-dependent shifts in redox potentials, which correlate with catalytic efficiency in proton reduction or CO₂ activation .

Q. What experimental precautions are critical when handling this compound in air-sensitive reactions?

- Methodological Answer : Due to its hygroscopicity and sensitivity to oxidation, reactions should be conducted under inert atmospheres (argon/nitrogen) using anhydrous solvents. Schlenk-line techniques or gloveboxes are essential for metal complex synthesis. Post-reaction workup requires rapid filtration and storage at −20°C under desiccation to preserve integrity .

Q. How can contradictory data on ligand tautomerism or metal-binding modes be resolved in coordination studies?

- Methodological Answer : Discrepancies often arise from solvent polarity or temperature effects. To address this:

- Variable-Temperature NMR : Monitors tautomeric shifts in different solvents.

- X-ray Absorption Spectroscopy (XAS) : Directly probes metal-ligand bonding in solid-state structures.

- Computational Modeling : Compares experimental IR/NMR data with DFT-predicted tautomer energies .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (e.g., DMF purity, NaSH stoichiometry) meticulously, as minor variations impact yield and tautomer ratios .

- Ethical Reporting : Disclose tautomeric ambiguities and electrochemical irreversibility to avoid overinterpretation .

- Interdisciplinary Collaboration : Combine synthetic chemistry with electrochemistry and computational modeling to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。